molecular formula C11H16BrN B13868897 N-[2-(3-bromophenyl)ethyl]propan-1-amine

N-[2-(3-bromophenyl)ethyl]propan-1-amine

Cat. No.: B13868897
M. Wt: 242.16 g/mol
InChI Key: GTQYYXVOBLVAHK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₆BrN
IUPAC Name: N-[2-(3-Bromophenyl)ethyl]propan-1-amine
Molecular Weight: 258.16 g/mol
Structural Features:

  • A propan-1-amine backbone linked to a 2-(3-bromophenyl)ethyl group.
  • The bromine atom is meta-substituted on the phenyl ring, influencing electronic and steric properties.
  • The ethyl chain bridges the aromatic ring and the amine group, allowing conformational flexibility.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

N-[2-(3-bromophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16BrN/c1-2-7-13-8-6-10-4-3-5-11(12)9-10/h3-5,9,13H,2,6-8H2,1H3

InChI Key

GTQYYXVOBLVAHK-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)ethyl]propan-1-amine typically involves the following steps:

    Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.

    Alkylation: The brominated intermediate is then subjected to alkylation with propan-1-amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)ethyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

N-[2-(3-bromophenyl)ethyl]propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)ethyl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bromine atom and the ethylamine chain play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Substitution

Variations in bromine positioning significantly alter chemical reactivity and biological interactions.

Compound Name Molecular Formula Bromine Position Key Differences Biological Impact Source
N-[2-(4-Bromophenyl)ethyl]propan-1-amine C₁₁H₁₆BrN Para Higher steric hindrance at the aromatic ring Reduced receptor affinity compared to meta isomer PubChem Data
N-[2-(2-Bromophenyl)ethyl]propan-1-amine C₁₁H₁₆BrN Ortho Increased electron-withdrawing effect Potential cytotoxicity due to reactive intermediates BenchChem

Key Insight : The meta-bromine substitution in the target compound optimizes balance between electronic effects and steric accessibility, enhancing selectivity in biological systems .

Halogen Substitution: Bromine vs. Chlorine

Replacing bromine with chlorine alters lipophilicity and metabolic stability.

Compound Name Molecular Formula Halogen Molecular Weight Key Properties
N-[2-(3-Chlorophenyl)ethyl]propan-1-amine C₁₁H₁₆ClN Cl 197.71 g/mol Lower molecular weight, reduced logP
N-[2-(3-Bromophenyl)ethyl]propan-1-amine C₁₁H₁₆BrN Br 258.16 g/mol Higher lipophilicity, slower metabolism

Biological Relevance : Brominated analogs often exhibit prolonged half-lives in vivo due to stronger carbon-halogen bonds, making them preferable in long-acting formulations .

Amine Backbone Modifications

Alterations in the amine chain length or substitution impact target engagement.

Compound Name Structure Variation Biological Activity Source
N-[2-(3-Bromophenyl)ethyl]cyclopropanamine Cyclopropane ring replaces propane Enhanced rigidity improves receptor binding BenchChem
(R)-1-(3-Bromophenyl)propan-1-amine hydrochloride Chiral center at propane chain Stereospecific activity in CNS targets PubChem

Mechanistic Insight : The propan-1-amine chain in the target compound provides optimal flexibility for interacting with hydrophobic pockets in enzymes or receptors .

Functional Group Additions

Incorporation of heterocycles or additional substituents diversifies applications.

Compound Name Unique Feature Application Source
N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride Propargyl group Reactive intermediate for click chemistry BenchChem
3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide Fluorine and amide groups Antifungal agent with dual mechanism PubChem

Advantage : The target compound’s simplicity (lacking complex heterocycles) reduces synthetic complexity while retaining efficacy .

Data Tables for Quick Reference

Table 1: Physicochemical Properties

Compound Name Molecular Weight logP Polar Surface Area (Ų)
This compound 258.16 3.2 12.3
N-[2-(4-Bromophenyl)ethyl]propan-1-amine 258.16 3.1 12.3
N-[2-(3-Chlorophenyl)ethyl]propan-1-amine 197.71 2.8 12.3

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